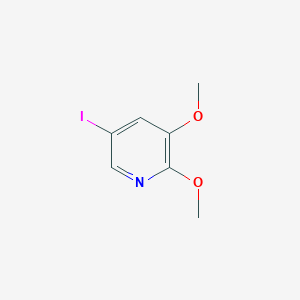

5-Iodo-2,3-dimethoxypyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-iodo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVJUVQHBWCVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673856 | |

| Record name | 5-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-04-8 | |

| Record name | 5-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-2,3-dimethoxypyridine chemical properties

An In-depth Technical Guide to 5-Iodo-2,3-dimethoxypyridine

Introduction

This compound is a halogenated, multifunctional pyridine derivative that serves as a crucial building block in modern organic synthesis. Identified by its CAS Number 1138444-04-8, this compound belongs to the family of halogenated heterocycles.[1] Its strategic importance lies in the unique arrangement of its functional groups: a reactive iodine atom, two electron-donating methoxy groups, and a pyridine nitrogen atom. This configuration provides multiple reaction sites, enabling chemists to construct complex molecular architectures with high precision. Consequently, it is a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals, where the pyridine scaffold is a common and effective motif.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound define its behavior in chemical reactions and its handling requirements. A summary of its key physical and chemical identifiers is presented below.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1138444-04-8 | [1][4][5] |

| Molecular Formula | C₇H₈INO₂ | [1][4] |

| Molecular Weight | 265.05 g/mol | [1][4] |

| Appearance | Solid | |

| Storage | Room temperature, in a dry, cool, well-ventilated place | [1][6] |

| SMILES String | COc1cc(I)cnc1OC | |

| InChI | 1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound.[7] While specific spectra are proprietary to manufacturers, the expected spectral characteristics can be predicted based on its molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals:

-

A singlet corresponding to the three protons of the C2-methoxy group.

-

A second, distinct singlet for the three protons of the C3-methoxy group.

-

A doublet for the aromatic proton at the C4 position, coupled to the C6 proton.

-

A doublet for the aromatic proton at the C6 position, coupled to the C4 proton. The electron-donating methoxy groups and the electronegative iodine atom will influence the precise chemical shifts of these aromatic protons.[8]

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule: five for the pyridine ring and two for the methoxy groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[9] Key absorption bands would include:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1050-1250 cm⁻¹: Strong C-O stretching from the two ether linkages.

-

Below 600 cm⁻¹: C-I stretching vibration.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (265.05). Common fragmentation pathways may include the loss of methyl radicals (•CH₃), methoxy radicals (•OCH₃), or the iodine atom.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves the selective iodination of the 2,3-dimethoxypyridine precursor. While a specific documented procedure for this exact molecule is not publicly detailed, a general and highly effective method for the regioselective iodination of substituted pyridines involves directed metalation followed by quenching with an iodine source.[10]

Hypothetical Synthetic Protocol:

-

Lithiation: A strong base, such as n-butyllithium (n-BuLi) in the presence of a directing agent like 2,2,6,6-tetramethylpiperidine (TMP), is used to deprotonate the pyridine ring. The methoxy groups direct the deprotonation to the C5 position. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Iodination: A solution of iodine (I₂) in THF is added to the lithiated intermediate. The iodine acts as an electrophile, substituting the lithium atom to form the C-I bond.

-

Quenching and Work-up: The reaction is quenched by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The final product is purified using column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbon-iodine bond, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a versatile leaving group, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form C-C bonds. This is a cornerstone reaction for creating biaryl structures.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl groups, forming C(sp²)-C(sp) bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

The pyridine nitrogen can also participate in reactions such as N-alkylation or N-oxidation, while the methoxy groups modulate the electron density of the ring, influencing the rate and outcome of electrophilic or nucleophilic substitution reactions.

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Development

Halogenated pyridines are indispensable tools in medicinal chemistry.[2] this compound is particularly valuable due to its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of compound libraries for screening.

-

Scaffold for Bioactive Molecules: The dimethoxypyridine core is present in numerous biologically active compounds. This reagent allows for the late-stage introduction of this scaffold or its further elaboration into more complex structures.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small, well-characterized molecules ("fragments") are used to probe the binding sites of biological targets.[11] this compound is an ideal fragment, offering a rigid, three-dimensional structure with a reactive handle (the iodine atom) for linking to other fragments or for covalent inhibitor design.[11]

-

Lead Optimization: During lead optimization, the methoxy groups can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. The iodine atom provides a reliable point for chemical modification to explore the structure-activity relationship (SAR) and improve potency and selectivity.[12][13]

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4]

-

GHS Pictogram: GHS07 (Exclamation Mark).[4]

-

Signal Word: Warning.[4]

-

Hazard Statement: H302: Harmful if swallowed.[4]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][14] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials.[6]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[6][14] For eye contact, rinse cautiously with water for several minutes.[6][14] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[14]

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound AldrichCPR 1138444-04-8 [sigmaaldrich.cn]

- 5. This compound AldrichCPR 1138444-04-8 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. lehigh.edu [lehigh.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 14. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 5-Iodo-2,3-dimethoxypyridine

Introduction

Pyridine derivatives are fundamental building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1] Among these, halogenated pyridines serve as versatile intermediates for the introduction of further molecular complexity, often through cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of 5-iodo-2,3-dimethoxypyridine, a valuable substituted pyridine intermediate.

The starting material, 2,3-dimethoxypyridine, is an electron-rich heterocyclic compound. The presence of two methoxy groups on the pyridine ring enhances its reactivity towards electrophilic substitution and influences the regioselectivity of such reactions.[2][3] This guide will detail a robust and selective method for the iodination of 2,3-dimethoxypyridine at the 5-position, a transformation of significant interest to researchers and professionals in drug development and organic synthesis.

Theoretical Framework: Electrophilic Aromatic Substitution of Pyridine

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent deactivation makes electrophilic aromatic substitution on pyridine more challenging than on benzene.[4] However, the introduction of electron-donating groups, such as methoxy groups, can significantly activate the ring towards electrophilic attack.[4]

The regioselectivity of electrophilic substitution on substituted pyridines is governed by the electronic and steric effects of the substituents. The two methoxy groups at the 2- and 3-positions of the starting material are ortho-, para-directing. The 2-methoxy group directs towards the 3- and 5-positions, while the 3-methoxy group directs towards the 2-, 4-, and 6-positions. The combined directing effects, along with steric hindrance, favor electrophilic attack at the 5-position.

Reaction Workflow

The synthesis of this compound from 2,3-dimethoxypyridine is achieved through an electrophilic iodination reaction. A general workflow for this process is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This section details a representative procedure for the synthesis of this compound. While this protocol is based on established principles of electrophilic iodination of activated heterocycles, optimization may be required to achieve the desired yield and purity.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Dimethoxypyridine | 52605-97-7 | C₇H₉NO₂ | 139.15[5] |

| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.99 |

| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 |

| Sodium thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 |

| Magnesium sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethoxypyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1-0.2 M concentration).

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature. The use of a slight excess of NIS can help drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further characterized by NMR spectroscopy and mass spectrometry.

Proposed Reaction Mechanism

The iodination of 2,3-dimethoxypyridine with N-iodosuccinimide proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

Caption: Proposed mechanism for the iodination of 2,3-dimethoxypyridine with NIS.

In this mechanism, NIS serves as the source of the electrophilic iodine species.[6] The electron-rich pyridine ring of 2,3-dimethoxypyridine acts as a nucleophile, attacking the electrophilic iodine to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation at the 5-position restores the aromaticity of the pyridine ring, yielding the final product, this compound. The use of a mild acid catalyst can sometimes accelerate this type of reaction.[7][8]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,3-Dimethoxypyridine: May cause skin and eye irritation.[5]

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin, eye, and respiratory irritation.

-

Acetonitrile: Is flammable and toxic.

-

Ethyl acetate and Hexanes: Are flammable solvents.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.

Conclusion

The synthesis of this compound from 2,3-dimethoxypyridine is a valuable transformation in organic synthesis. The protocol described in this guide, utilizing N-iodosuccinimide as the iodinating agent, offers a reliable and selective method for obtaining this important intermediate. A thorough understanding of the underlying reaction mechanism and adherence to proper safety procedures are essential for the successful and safe execution of this synthesis. The resulting this compound can be utilized in a variety of subsequent reactions, particularly palladium-catalyzed cross-coupling reactions, to construct more complex molecular architectures.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.

- NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyridines: Understanding 2,3-Dimethoxypyridine's Significance.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis with 2,3-Dimethoxypyridine: A Chemist's Guide.

- NIH.

- MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- NINGBO INNO PHARMCHEM CO.,LTD. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

- Santa Cruz Biotechnology. 6-Iodo-2,3-dimethoxypyridine | CAS 321535-23-3.

- CymitQuimica. 6-Iodo-2,3-dimethoxypyridine.

- ACS Publications. Selective C–H Iodination of (Hetero)arenes | Organic Letters.

- Organic Chemistry Portal.

- Organic Chemistry Portal. N-Iodosuccinimide (NIS).

- Sigma-Aldrich. 6-Iodo-2,3-dimethoxypyridine AldrichCPR 321535-23-3.

- ResearchG

- Wikipedia. N-Iodosuccinimide.

- YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

- Linnaeus University - DiVA portal. N-Iodosuccinimide (NIS)

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Organic Chemistry Portal. 2,3-Dihydropyridine synthesis.

- AOBChem USA. 2,3-Dimethoxypyridine.

- Wordpress. I2 and Electrophilic I+ reagents.

- CP Lab Safety. 5-Iodo-2, 3-dimethoxypyridine, 1 gram.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- UPCommons. European Journal of Medicinal Chemistry.

- Sigma-Aldrich. This compound AldrichCPR 1138444-04-8.

- Amerigo Scientific. This compound.

- Sigma-Aldrich. This compound AldrichCPR 1138444-04-8.

- NIH. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- Organic Chemistry Portal.

- NIH. Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant.

- PubChem. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809.

- ResearchGate. (PDF) REACTIVITY, STEREO- AND REGIOSELECTIVITY OF DIELS-ALDER REACTIONS BETWEEN FIVE-MEMBERED HETEROCYCLES AND DANISHEFSKY'S DIENE.

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calibrechem.com [calibrechem.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 5-Iodo-2,3-dimethoxypyridine: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth analysis of 5-Iodo-2,3-dimethoxypyridine, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail a robust synthetic protocol with mechanistic considerations, and outline its expected spectroscopic signature for structural validation. Furthermore, this guide will delve into the reactivity of this molecule, showcasing its utility as a versatile building block in modern drug discovery and development, supported by established safety and handling procedures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this valuable synthetic intermediate.

Core Identification and Physicochemical Properties

This compound is a substituted pyridine derivative featuring an iodo-substituent, which serves as a versatile functional handle for a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions. The presence of two electron-donating methoxy groups influences the reactivity of the pyridine ring and the carbon-iodine bond.

Its primary identifiers and computed properties are summarized below for rapid reference and data integration.

| Identifier | Value | Source |

| CAS Number | 1138444-04-8 | [1][2][3] |

| Molecular Formula | C₇H₈INO₂ | [1][2][3] |

| Molecular Weight | 265.05 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | [3] |

| SMILES | COc1cc(I)cnc1OC | [2][3] |

| InChI | 1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | [2][3] |

| InChI Key | CGVJUVQHBWCVFC-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most logically achieved via electrophilic iodination of the precursor, 2,3-dimethoxypyridine. The methoxy groups at the C2 and C3 positions are electron-donating, activating the pyridine ring towards electrophilic substitution. The C5 position is sterically accessible and electronically favored for substitution.

Experimental Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of electron-rich aromatic and heteroaromatic systems.

Materials:

-

2,3-dimethoxypyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dimethoxypyridine.

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. Stir the solution at room temperature (20-25 °C).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution over 5-10 minutes. The choice of NIS is critical; it is a mild and effective source of an electrophilic iodine (I⁺) and is generally easier to handle than molecular iodine (I₂) with an oxidant.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine species.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Workflow and Mechanistic Consideration

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyridine nitrogen is protonated or coordinated under acidic conditions, but with a neutral electrophile like NIS, the ring's nucleophilicity is sufficient. The electron-donating methoxy groups direct the substitution to the C5 position.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While specific experimental data from vendors is often not provided for research chemicals[4], the structure of this compound can be unambiguously confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[5][6][7]

-

¹H NMR (Proton NMR):

-

~8.0-8.2 ppm: A doublet (d) corresponding to the proton at the C6 position (adjacent to the nitrogen and deshielded).

-

~7.5-7.7 ppm: A doublet (d) for the proton at the C4 position.

-

~4.0-4.1 ppm: A singlet (s) integrating to 3 protons for the methoxy group at C2.

-

~3.9-4.0 ppm: A singlet (s) integrating to 3 protons for the methoxy group at C3. The causality for these shifts lies in the electronic environment of each proton. The proton at C6 is most deshielded due to its proximity to the electronegative nitrogen atom. The methoxy protons appear as sharp singlets as they are not coupled to other protons.

-

-

¹³C NMR (Carbon NMR):

-

The spectrum should display 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.

-

~160-165 ppm: Carbons C2 and C3 bearing the methoxy groups.

-

~150-155 ppm: Carbon C6.

-

~130-135 ppm: Carbon C4.

-

~85-95 ppm: The carbon C5 bearing the iodo-substituent will be significantly shifted upfield due to the heavy atom effect.

-

~55-60 ppm: Signals for the two distinct methoxy carbons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ or the protonated species [M+H]⁺ corresponding to the exact mass of C₇H₈INO₂ (265.9647 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

-

Reactivity and Synthetic Utility in Drug Development

The true value of this compound lies in its role as a synthetic building block. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The carbon-iodine bond is the key reactive site, making this compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynylpyridines.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, crucial for synthesizing many bioactive molecules.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The ability to use this molecule to introduce the 2,3-dimethoxypyridine moiety into a larger, more complex molecule is fundamental to library synthesis in the drug discovery process.[9] This allows for the rapid exploration of the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Reactivity of this compound in key reactions.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care in a controlled environment.

-

Hazard Identification: The compound is classified as Acute Toxicity, Oral, Category 4.[3][10] The primary hazard statement is H302: Harmful if swallowed.[3][4][10] The corresponding GHS pictogram is the exclamation mark (GHS07).[3][4][10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

References

-

CP Lab Safety. (n.d.). 5-Iodo-2, 3-dimethoxypyridine, 1 gram. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2',3'-dideoxyuridine. Retrieved from [Link]

-

Journal of Forensic Sciences. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Iodo-2'-deoxyuridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2-methoxyoxane. Retrieved from [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

PubChem. (n.d.). 1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)-phenylmethoxy)methyl)-4-hydroxyoxolan-2-yl)-5-iodopyrimidine-2,4-dione. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 5-ヨード-2,3-ジメトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound AldrichCPR 1138444-04-8 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 5-Iodosalicylic acid(119-30-2) 1H NMR [m.chemicalbook.com]

- 8. dovepress.com [dovepress.com]

- 9. syrris.com [syrris.com]

- 10. 5-ヨード-2,3-ジメトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Iodo-2,3-dimethoxypyridine: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 5-Iodo-2,3-dimethoxypyridine, a halogenated and methoxy-substituted pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected spectral characteristics of this molecule.

Introduction: The Structural Significance of this compound

This compound (C₇H₈INO₂) is a substituted pyridine with a molecular weight of 265.05 g/mol .[1] Its structure, featuring an iodine atom at the 5-position and two methoxy groups at the 2- and 3-positions, presents a unique electronic and steric environment. The iodine atom can serve as a handle for various cross-coupling reactions, making it a valuable building block in organic synthesis. The methoxy groups, as electron-donating substituents, influence the reactivity and spectroscopic properties of the pyridine ring. Accurate interpretation of its spectroscopic data is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons on the pyridine ring and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and magnetically anisotropic iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~ 7.5 | d | 1H |

| H-6 | ~ 8.0 | d | 1H |

| OCH₃ (C2) | ~ 3.9 | s | 3H |

| OCH₃ (C3) | ~ 4.0 | s | 3H |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar substituted pyridines. For instance, in 5-Iodo-2-methoxypyridine, the pyridine protons appear in the aromatic region. The introduction of a second methoxy group at the 3-position in our target molecule is expected to slightly alter the electronic distribution and thus the chemical shifts of the ring protons. The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be influenced by both the adjacent iodine and the methoxy group. The two methoxy groups will appear as sharp singlets, with their exact chemical shifts being subtly different due to their distinct positions on the pyridine ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 |

| C-3 | ~ 145 |

| C-4 | ~ 130 |

| C-5 | ~ 85 |

| C-6 | ~ 150 |

| OCH₃ (C2) | ~ 55 |

| OCH₃ (C3) | ~ 60 |

Causality Behind Predictions: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons bearing the methoxy groups (C-2 and C-3) are expected to be significantly downfield. The most upfield carbon is predicted to be C-5, directly attached to the iodine atom, due to the "heavy atom effect." The remaining ring carbons (C-4 and C-6) will resonate at intermediate chemical shifts. The two methoxy carbons will have distinct signals in the typical range for such functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[2] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Filter the solution to remove any particulate matter and transfer the clear solution into a clean, 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.[3]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum with singlets for each unique carbon atom, simplifying interpretation. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[4]

Diagram of NMR Workflow:

Caption: Principle of Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound, electron ionization (EI) mass spectrometry would likely be employed.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 265 | [M]⁺ (Molecular Ion) |

| 250 | [M - CH₃]⁺ |

| 235 | [M - 2CH₃]⁺ or [M - OCH₃ + H]⁺ |

| 138 | [M - I]⁺ |

Causality Behind Predictions: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (265). [1]The presence of iodine, a monoisotopic element with a mass of 127, will be a key feature. Common fragmentation pathways for methoxy-substituted aromatics include the loss of a methyl radical (CH₃•) to give an [M - 15]⁺ ion, and the loss of a methoxy radical (OCH₃•). The cleavage of the C-I bond is also a likely fragmentation pathway, leading to an ion at m/z 138. The fragmentation of the molecular ion provides a fingerprint that can be used to confirm the structure of the molecule. [5]

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for obtaining an electron ionization mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). [6]2. Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺). [6][7]3. Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, charged species. [8]4. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for scientists working with this compound. The provided interpretations are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in a research and development setting.

References

- Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.).

- IR Spectroscopy of Solids. (n.d.). Retrieved from the University of Colorado Boulder, Department of Chemistry website.

- Spectroscopy and Structure Determination. (n.d.). Retrieved from the University of Canterbury, Department of Chemistry website.

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.

- The most common method to convert an organic molecule to its molecular ion in mass spectrometry is electron. (2025, May 10).

- NMR Guidelines for ACS Journals. (n.d.). Retrieved from the American Chemical Society website.

- How do you find the IR spectrum of a compound? (2023, June 21).

- Mass Spectrometry. (2022, July 20).

- Mass Spectrometry. (2023, January 29).

- 1H-NMR of 5-Iodo-2-methoxypyridine. (n.d.).

- Fragmentation in Mass Spectrometry. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- How To Obtain A Neat IR Spectrum. (2020, July 18).

- This compound. (n.d.).

- 5-Iodo-2-methoxypyridine. (n.d.).

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10).

- Infrared Spectroscopy. (n.d.). Retrieved from the Michigan State University, Department of Chemistry website.

- How to Use an IR Spectrometer and Sample Prep. (n.d.).

- 5-Iodo-2, 3-dimethoxypyridine, 1 gram. (n.d.).

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). Retrieved from The Royal Society of Chemistry website.

- This compound. (n.d.).

- 2-Iodo-5-methoxypyridine. (n.d.).

- Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. (2013). Journal of Indian Research, 1(4), 84-88.

- 5-Iodo-2-methoxyoxane. (n.d.).

- 5-Iodo-2-methoxypyridine. (n.d.). Retrieved from the Tokyo Chemical Industry Co., Ltd. website.

Sources

A Technical Guide to the Solubility of 5-Iodo-2,3-dimethoxypyridine in Common Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Iodo-2,3-dimethoxypyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the physicochemical principles that govern solubility and provides a robust protocol for its empirical determination.

Introduction: Characterizing the Solute

This compound is a halogenated, substituted pyridine derivative. Understanding its structure is fundamental to predicting its behavior in solution.

Key Physicochemical Properties: [1][2]

-

Molecular Formula: C₇H₈INO₂

-

Molecular Weight: 265.05 g/mol

-

CAS Number: 1138444-04-8

-

Physical Form: Solid

The molecule's structure features a pyridine ring, a heterocyclic aromatic system containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor. The two methoxy groups (-OCH₃) also contribute to its polarity and can accept hydrogen bonds. The iodine atom is large and polarizable, further influencing intermolecular interactions. The overall structure suggests a moderate degree of polarity.

Theoretical Principles & Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[3]. This means that solvents and solutes with similar polarities and intermolecular forces are more likely to be miscible.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has hydrogen bond acceptors (the pyridine nitrogen and methoxy oxygens), it lacks a hydrogen bond donor. Therefore, it may exhibit moderate solubility in these solvents, but it is unlikely to be as soluble as compounds that can both donate and accept hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not have O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the C-I bond and the methoxy groups, this compound is predicted to have good to excellent solubility in this class of solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The polar functional groups on the pyridine ring will likely limit its solubility in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. It is highly probable that this compound will be readily soluble in these solvents.

Based on this analysis, a predicted solubility profile is presented below. This table serves as a hypothesis to be validated by the experimental protocol that follows.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bond acceptance, but no donation capability. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong dipole-dipole interactions are favorable. |

| Chlorinated | DCM, Chloroform | High to Very High | Effective at solvating moderately polar compounds. |

| Ethers | THF, Diethyl Ether | Moderate to High | Ethers act as hydrogen bond acceptors and have moderate polarity. |

| Esters | Ethyl Acetate | Moderate to High | Possesses both polar and nonpolar characteristics. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | The polar nature of the solute limits interaction with the nonpolar solvent. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low / Insoluble | Significant mismatch in polarity between solute and solvent. |

Experimental Protocol for Solubility Determination

The following protocol is based on the widely accepted shake-flask method, which is a gold-standard for determining the equilibrium solubility of a compound[4][5]. This method ensures that the solvent is fully saturated with the solute, providing a reliable quantitative measurement.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator set to 25 °C (or desired temperature)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram

Sources

The Unseen Reactivity: A Technical Guide to the Carbon-Iodine Bond in 5-Iodo-2,3-dimethoxypyridine for Advanced Drug Discovery

For researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry, 5-iodo-2,3-dimethoxypyridine emerges as a pyridine building block with significant, yet underexplored, potential. Its unique electronic and steric profile, governed by the interplay of the electron-withdrawing iodine atom and the electron-donating methoxy groups on the pyridine ring, presents a versatile platform for the synthesis of novel molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity of the carbon-iodine (C-I) bond in this scaffold, offering field-proven insights and detailed methodologies to unlock its synthetic utility.

Introduction: The Strategic Importance of the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to cleavage and subsequent functionalization. This inherent reactivity makes this compound an exceptional substrate for a variety of cross-coupling reactions, which are foundational to modern medicinal chemistry for the construction of complex molecular frameworks. The strategic positioning of the iodo group at the 5-position, flanked by methoxy groups at the 2- and 3-positions, influences the regioselectivity and efficiency of these transformations, a critical consideration in multi-step synthetic campaigns.

Core Reactivity Profile: A Hub for Molecular Diversification

The C-I bond in this compound serves as a linchpin for a multitude of synthetic transformations. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The following sections delve into the key reaction classes, providing both mechanistic rationale and actionable protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules, and this compound is an excellent substrate for these powerful transformations.[1] The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the desired product and regenerate the active catalyst.

"Pd(0)L2" [pos="0,2!"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)", shape=plaintext, pos="1.5,1!"]; "Ar-Pd(II)-I(L2)" [pos="3,0!"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=plaintext, pos="1.5,-1!"]; "Ar-Pd(II)-R(L2)" [pos="0,-2!"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext, pos="-1.5,-1!"]; "Ar-R" [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,0!"];

"Pd(0)L2" -> "Ar-Pd(II)-I(L2)" [label=""]; "Ar-Pd(II)-I(L2)" -> "Ar-Pd(II)-R(L2)" [label=""]; "Ar-Pd(II)-R(L2)" -> "Ar-R" [label=""]; "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [label=""]; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. While direct literature on the Suzuki coupling of this compound is limited, successful couplings have been reported for the analogous 5-bromo-2,3-dimethoxypyridine, providing a robust template for protocol development.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halo-2,3-dimethoxypyridine (Representative)

-

Materials:

-

5-Bromo-2,3-dimethoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

-

Procedure:

-

To a dried round-bottom flask, add 5-bromo-2,3-dimethoxypyridine, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the toluene/ethanol/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dimethoxypyridine.

-

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 5-Bromo-2,3-dimethoxypyridine | p-Cyanophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Not specified[2] |

| 5-Bromo-2,3-dimethoxypyridine | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Not specified[2] |

Table 1: Representative Suzuki-Miyaura coupling reactions of 5-bromo-2,3-dimethoxypyridine.[2]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a transformation of immense value in the synthesis of pharmaceuticals and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this reaction, often allowing for milder conditions compared to its bromo or chloro counterparts.

Experimental Protocol: Sonogashira Coupling of this compound (General)

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2,3-dimethoxypyridine.

-

subgraph "cluster_Reactants" { label = "Reactants"; "Aryl_Iodide" [label="this compound"]; "Alkyne" [label="Terminal Alkyne"]; }

subgraph "cluster_Catalysts" { label = "Catalysts & Reagents"; "Pd_Catalyst" [label="Pd(PPh3)2Cl2"]; "Cu_Catalyst" [label="CuI"]; "Base" [label="Et3N"]; "Solvent" [label="THF"]; }

"Reaction" [label="Sonogashira Coupling\n(Room Temperature)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="5-Alkynyl-2,3-dimethoxypyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl_Iodide" -> "Reaction"; "Alkyne" -> "Reaction"; "Pd_Catalyst" -> "Reaction"; "Cu_Catalyst" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; }

Figure 2: General workflow for the Sonogashira coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound (General)

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOᵗBu, 1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, to a dried vial, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add a solution of this compound in anhydrous toluene.

-

Add the amine to the reaction mixture.

-

Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Other Notable Transformations

Beyond the cornerstone palladium-catalyzed reactions, the C-I bond in this compound can participate in a range of other valuable transformations.

-

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. The regioselectivity of the alkene insertion is a key consideration.

-

Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, often requiring higher temperatures than palladium-catalyzed methods.

-

Lithiation-Anion Capture: Treatment with a strong organolithium base at low temperature can induce a lithium-iodine exchange, generating a nucleophilic pyridyl anion. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a highly valuable and versatile building block for the synthesis of novel, highly functionalized pyridine derivatives. The pronounced reactivity of its carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient entry point into diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this scaffold, accelerating the discovery and development of next-generation therapeutics and advanced materials.

References

-

Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of N-pyridyl azoles using a deprotometalation-iodolysis-N-arylation sequence and evaluation of their antiproliferative activity in melanoma cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. Retrieved from [Link]

-

Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]

Topic: Potential Applications of 5-Iodo-2,3-dimethoxypyridine in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

5-Iodo-2,3-dimethoxypyridine is a halogenated and substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry.[1] Its unique structural features—a pyridine core, two methoxy groups, and a strategically placed iodine atom—offer a trifecta of properties that are highly advantageous for the synthesis of complex, biologically active molecules. The iodine atom, in particular, acts as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. We will delve into the causality behind its synthetic utility, provide exemplary protocols, and illustrate its strategic importance in drug discovery workflows.

Physicochemical Profile and Strategic Significance

This compound is a solid organic compound characterized by a pyridine ring functionalized with two methoxy groups at positions 2 and 3, and an iodine atom at position 5.

| Property | Value | Source |

| CAS Number | 1138444-04-8 | [1] |

| Molecular Formula | C₇H₈INO₂ | [1] |

| Molecular Weight | 265.05 g/mol | [1] |

| Appearance | Solid | |

| SMILES | COc1cc(I)cnc1OC | |

| InChI Key | CGVJUVQHBWCVFC-UHFFFAOYSA-N |

The strategic value of this molecule in medicinal chemistry arises from the specific contributions of its constituent parts:

-

Pyridine Core: The pyridine ring is a common scaffold in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets.

-

Dimethoxy Groups: The methoxy groups at the 2- and 3-positions significantly influence the electronic properties of the pyridine ring. They are electron-donating groups that can modulate the reactivity of the scaffold and can also serve as hydrogen bond acceptors, contributing to the binding affinity of the final compound.

-

Iodine Atom: This is the molecule's primary point of synthetic versatility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex chemical moieties, a highly desirable feature in drug discovery for building structure-activity relationships (SAR).

Caption: Chemical structure of this compound.

Application as a Core Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyridine scaffold present in this compound is an excellent starting point for designing such inhibitors.

Rationale for Use

The true power of this compound in this context lies in its capacity for diversification through cross-coupling reactions. The iodine at the C5 position allows for the strategic introduction of various substituents that can extend into different pockets of the kinase active site, thereby enhancing potency and selectivity. For instance, pyrido[2,3-d]pyrimidin-7-one based molecules have been successfully developed as potent inhibitors of Receptor-Interacting Protein Kinase-2 (RIPK2).[2] The synthesis of such fused ring systems often begins with appropriately substituted pyridines.

Synthetic Workflow and Experimental Protocol

A common strategy involves using a Suzuki coupling reaction to introduce a new carbon-carbon bond at the C5 position. This reaction is highly robust and tolerates a wide range of functional groups.

Caption: Synthetic workflow for kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethoxypyridine derivative.

Application as a Precursor for GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of over one-third of all modern drugs.[3] While traditional GPCR drugs target the primary (orthosteric) binding site, there is growing interest in developing allosteric modulators that bind to a distinct site on the receptor.[4][5] Allosteric modulators can offer greater subtype selectivity and a more nuanced control of receptor signaling.[6]

Rationale for Use

The development of GPCR modulators requires fine-tuning of molecular structure to achieve the desired effect—be it positive allosteric modulation (PAM), negative allosteric modulation (NAM), or silent allosteric modulation (SAM).[6] The this compound scaffold provides an excellent platform for this exploration. The pyridine core can anchor the molecule in a binding pocket, while the substituent introduced at the C5 position via cross-coupling can be systematically varied to probe the allosteric site and optimize pharmacological activity.

Caption: Mechanism of GPCR allosteric modulation.

Key Synthetic Reactions for Elaboration

Beyond the Suzuki coupling, other reactions are crucial for building GPCR modulators from this scaffold. The Sonogashira coupling, which forms a carbon-carbon triple bond, is particularly useful for introducing rigid linkers, while the Buchwald-Hartwig amination introduces nitrogen-based functional groups.

| Reaction | Reagents & Conditions | Product Type | Rationale in Drug Design |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-pyridine | Introduces a rigid, linear linker to probe deep, narrow binding pockets. |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., P(o-tolyl)₃) | Alkenyl-pyridine | Creates a more flexible unsaturated linker compared to the Sonogashira product. |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-pyridine | Forms C-N bonds, allowing the introduction of amines which are common in GPCR ligands for forming salt bridges. |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Alkyl-pyridine | A versatile C-C bond formation that is tolerant of many functional groups. |

Conclusion

This compound represents a strategically vital building block for medicinal chemists engaged in drug discovery. Its pre-installed functional handles—the pyridine nitrogen, the dimethoxy groups, and most importantly, the C5 iodine atom—provide a robust platform for the rapid and efficient synthesis of compound libraries targeting critical protein classes. The ability to perform late-stage functionalization via a suite of reliable cross-coupling reactions makes it an ideal starting material for developing structure-activity relationships for complex targets like kinases and GPCRs. As the demand for more selective and potent therapeutics continues to grow, the judicious use of such versatile chemical intermediates will remain a cornerstone of successful drug development programs.

References

-

CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

Leach, K., Sexton, P. M., & Christopoulos, A. (2015). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 290(35), 21491–21499. Retrieved from [Link]

-

Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease, 61, 53–66. Retrieved from [Link]

-

Gregory, K. J., & Lindsley, C. W. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 59(15), 6937–6953. Retrieved from [Link]

-

Mistry, S. N., & Valant, C. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Biochemistry and Biophysics Reports, 20, 100690. Retrieved from [Link]

-

Totoritis, R. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 215, 113252. Retrieved from [Link]

-

Lee, H., et al. (2009). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 19(3), 745–750. Retrieved from [Link]

-

Conn, P. J., Lindsley, C. W., & Jones, C. K. (2011). Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery. Scientia, 2(1), 1–13. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Genesis of a Versatile Pyridine: A Technical Guide to the Discovery and Plausible First Synthesis of 5-Iodo-2,3-dimethoxypyridine

Abstract

Introduction: The Rise of a Promising Synthetic Intermediate

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Iodo-2,3-dimethoxypyridine (Figure 1) represents a particularly interesting building block. The presence of the iodo group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The dimethoxy substituents, in turn, influence the electronic and conformational properties of the pyridine ring, offering additional points for modification or interaction with biological targets.

While the exact historical context of its discovery remains unelucidated in prominent scientific literature, the emergence of this compound in the catalogs of chemical suppliers suggests its utility in contemporary research and development. This guide, therefore, aims to provide a robust and logical framework for its initial synthesis, drawing upon established principles of organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈INO₂ |

| Molecular Weight | 265.05 g/mol |

| CAS Number | 1138444-04-8 |

| Appearance | Solid |

| Storage | Room temperature |

A Plausible First Synthesis: Electrophilic Iodination of 2,3-Dimethoxypyridine

The most logical and efficient approach to the synthesis of this compound is the direct electrophilic iodination of the readily available precursor, 2,3-dimethoxypyridine. This strategy is predicated on the activating and directing effects of the methoxy groups on the pyridine ring.

The Rationale Behind the Synthetic Strategy

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The pyridine ring itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two electron-donating methoxy groups at the 2- and 3-positions significantly activates the ring, making it more susceptible to electrophilic attack.

The choice of an iodinating agent is crucial. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine that is widely used for the iodination of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its use avoids the harsh and often less selective conditions associated with molecular iodine in the presence of an oxidizing agent.

Unraveling the Regioselectivity

The key to a successful synthesis lies in controlling the position of iodination. In 2,3-dimethoxypyridine, the two methoxy groups and the ring nitrogen exert competing directing effects.

-

The Pyridine Nitrogen: The nitrogen atom is deactivating and generally directs electrophiles to the 3- and 5-positions.

-

The Methoxy Groups: The methoxy groups are strongly activating and are ortho, para-directing.

To predict the outcome, we must consider the cumulative effect of these substituents. The 2-methoxy group directs to the 3- (already substituted) and 5-positions. The 3-methoxy group directs to the 2- (already substituted) and 4-positions, as well as the 6-position. The resonance structures of the starting material show an accumulation of electron density at the 5-position, making it the most nucleophilic site and thus the most likely position for electrophilic attack (see diagram below).

Caption: Analysis of directing effects on 2,3-dimethoxypyridine.

Proposed Experimental Protocol

This protocol is a hypothetical but scientifically sound procedure for the synthesis of this compound.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,3-dimethoxypyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanistic Insights

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The N-Iodosuccinimide serves as the source of the electrophilic iodine species (I⁺). The electron-rich pyridine ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent deprotonation of this intermediate by the succinimide anion or another weak base restores the aromaticity of the ring, yielding the final product, this compound.

Conclusion and Future Outlook